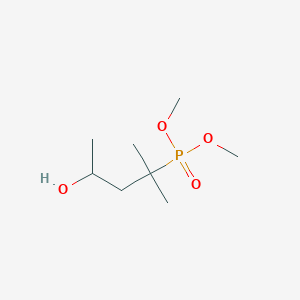
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is an organophosphorus compound with a unique structure that includes both hydroxyl and phosphonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-hydroxy-2-methylpentan-2-one under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the ketone reacts with the phosphite to form the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phosphonates.
科学的研究の応用
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.
作用機序
The mechanism by which dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate exerts its effects involves interactions with various molecular targets. The hydroxyl and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The compound’s ability to participate in nucleophilic substitution reactions also allows it to modify biological molecules and pathways.
類似化合物との比較
Similar Compounds
Dimethyl phosphite: A simpler phosphonate ester with similar reactivity.
4-Hydroxy-2-methylpentan-2-one: The ketone precursor used in the synthesis of dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate.
Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate: An analogous compound with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its combination of hydroxyl and phosphonate functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
特性
CAS番号 |
872627-20-8 |
|---|---|
分子式 |
C8H19O4P |
分子量 |
210.21 g/mol |
IUPAC名 |
4-dimethoxyphosphoryl-4-methylpentan-2-ol |
InChI |
InChI=1S/C8H19O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h7,9H,6H2,1-5H3 |
InChIキー |
ZDRCHCGCURHJGC-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C)P(=O)(OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


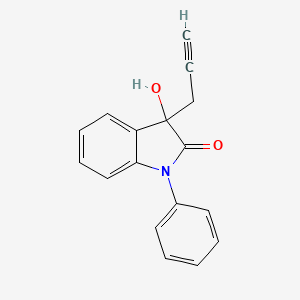
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
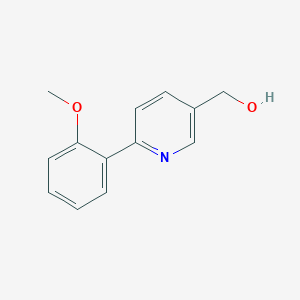
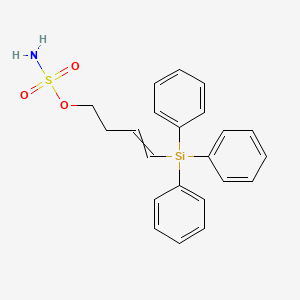

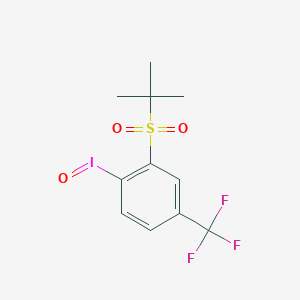

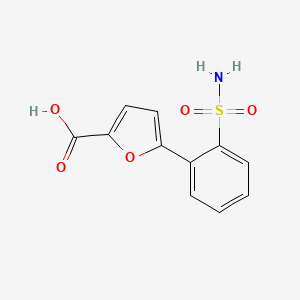
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)

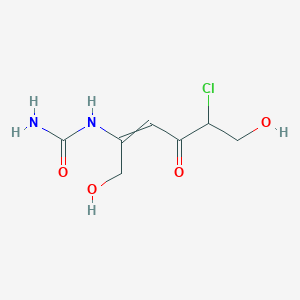
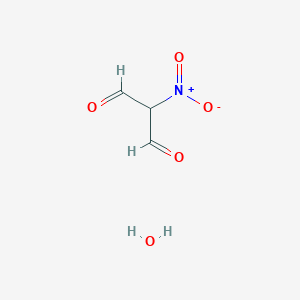
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
